molecular formula C11H9ClN2O2 B1370055 Ethyl 7-chlorocinnoline-3-carboxylate CAS No. 104092-54-8

Ethyl 7-chlorocinnoline-3-carboxylate

Cat. No. B1370055
M. Wt: 236.65 g/mol
InChI Key: PHDNOFTVHXOAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of Ethyl 7-chlorocinnoline-3-carboxylate consists of a cinnoline core, which is a nitrogen-containing heterocycle, with a chlorine atom at the 7-position and a carboxylate ester at the 3-position .


Physical And Chemical Properties Analysis

Ethyl 7-chlorocinnoline-3-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 236.66 . The compound is typically stored at room temperature .

Scientific Research Applications

1. Analytical Methods for Determining Antioxidant Activity

Ethyl 7-chlorocinnoline-3-carboxylate is often employed in assays to measure antioxidant capacity. One prominent assay is the ABTS/PP Decolorization Assay, where certain antioxidants, specifically phenolic ones, can form coupling adducts with ABTS•+. These adducts can further degrade into compounds like 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate and 3-ethyl-2-imino-1,3-benzothiazoline-6-sulfonate. The contribution of such coupling reactions to the total antioxidant capacity and the relevance of the oxidation products warrant further exploration (Ilyasov et al., 2020). Additionally, other analytical methods for determining antioxidant activity, including various tests based on hydrogen atom transfer (HAT) and electron transfer (ET), use chemical reactions where characteristic colours or discolouration are monitored through specific wavelength absorption. Such methods have been successfully applied in analyzing antioxidants and determining the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

2. Relevance in Biocompatible, Degradable Materials

Research also suggests the involvement of Ethyl 7-chlorocinnoline-3-carboxylate in the development of biocompatible, degradable materials. For instance, hyaluronan derivatives obtained through the chemical modification and partial or total esterification of the carboxyl groups of hyaluronan show promise in various clinical applications. The physico-chemical and biological properties of these materials, influenced by the type and extent of esterification, offer a spectrum of polymers that either promote or inhibit the adhesion of certain types of cells (Campoccia et al., 1998).

3. Ethyl 7-chlorocinnoline-3-carboxylate in Electrochemical Surface Finishing and Energy Storage

Ethyl 7-chlorocinnoline-3-carboxylate also finds its application in electrochemical technology, particularly involving Lewis acidic haloaluminate room-temperature ionic liquids. The review in this domain categorizes the technology based on these ionic liquids into two main topics: electroplating and energy storage. It emphasizes the need for novel insights and findings through state-of-the-art technologies to bring haloaluminate room-temperature ionic liquids and their mixtures back into focus for technological applications (Tsuda, Stafford, & Hussey, 2017).

Safety And Hazards

Ethyl 7-chlorocinnoline-3-carboxylate is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .

properties

IUPAC Name

ethyl 7-chlorocinnoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNOFTVHXOAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613769
Record name Ethyl 7-chlorocinnoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chlorocinnoline-3-carboxylate

CAS RN

104092-54-8
Record name Ethyl 7-chlorocinnoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.